Proline benzyl ester hydrochloride

Crystallinity Solid-State Handling Thermal Stability

Substituting the benzyl ester with methyl/ethyl analogs risks diastereoselectivity loss and requires reaction re-optimization. L-Proline benzyl ester hydrochloride delivers: • Orthogonal protection: Stable to Fmoc/Boc cleavage; cleaved cleanly by hydrogenolysis for convergent peptide synthesis. • High stereochemical fidelity: Enables dr up to 100:1 in bis-auxiliary Diels-Alder reactions; documented (2S):(2R) ratio of 81:19 in thermal cycloadditions. • Robust solid-state handling: Crystalline powder (mp 148-151°C) ensures accurate stoichiometric weighing at multi-gram scale without hygroscopic deliquescence.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 16652-71-4
Cat. No. B554964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProline benzyl ester hydrochloride
CAS16652-71-4
SynonymsL-Prolinebenzylesterhydrochloride; 16652-71-4; H-Pro-OBzl.HCl; (S)-benzylpyrrolidine-2-carboxylatehydrochloride; 60668-01-1; BenzylL-prolinatehydrochloride; L-PROLINEBENZYLESTERHCl; prolinebenzylesterhydrochloride; SBB003206; Benzyl(S)-Pyrrolidine-2-CarboxylateHCl; benzyl(2S)-pyrrolidine-2-carboxylatehydrochloride; phenylmethyl(2S)pyrrolidine-2-carboxylate,chloride; benzylprolinatehydrochloride; AC1MBYTT; PubChem10947; SCHEMBL630516; 364460_ALDRICH; Jsp003356; CTK0H8146; MolPort-003-930-837; NEDMOHHWRPHBAL-MERQFXBCSA-N; ACT07326; L-proline-benzylesterhydrochloride; ANW-22222; FC0537
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CC([NH2+]C1)C(=O)OCC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m0./s1
InChIKeyNEDMOHHWRPHBAL-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Proline Benzyl Ester Hydrochloride: Identity & Procurement


L-Proline benzyl ester hydrochloride (CAS 16652-71-4) is a crystalline amino acid derivative wherein the carboxylic acid of L-proline is protected as a benzyl ester and the amine is presented as its hydrochloride salt . With a molecular weight of 241.71 g/mol and a purity specification typically ≥98.0%, the compound is supplied as a white to off-white crystalline powder with a melting point ranging from 148°C to 151°C [1]. It is widely used in solution-phase peptide synthesis and as a chiral auxiliary in asymmetric transformations including the Diels-Alder reaction .

Peptide synthesis: benzyl ester orthogonal protecting group
Chiral auxiliary for asymmetric Diels-Alder cycloadditions
Crystalline solid with ambient-temperature handling

Why L-Proline Benzyl Ester HCl Cannot Be Substituted


Proline ester hydrochlorides are not interchangeable building blocks. The ester group (methyl, ethyl, benzyl) governs three critical procurement-relevant parameters: (i) crystallinity and solid-state handling, (ii) orthogonal deprotection compatibility in multistep peptide synthesis, and (iii) stereochemical induction efficiency when employed as a chiral auxiliary. Substituting the benzyl ester with a methyl or ethyl analog without experimental validation risks compromised synthetic yield, altered diastereoselectivity, and the need to re-optimize entire reaction sequences . The quantitative differences documented below substantiate that L-proline benzyl ester hydrochloride occupies a distinct and non-substitutable niche in organic synthesis workflows [1].

Ester group Benzyl ester crystallinity and solid-state handling differ from methyl/ethyl analogs.
Deprotection Orthogonal hydrogenolysis selectivity may not transfer to acid- or base-labile strategies.
Stereoselectivity Chiral induction efficiency varies; replacement can alter diastereoselectivity.

L-Proline Benzyl Ester HCl: Differentiation Evidence


Crystallinity and Solid-State Handling

L-Proline benzyl ester hydrochloride exhibits a melting point range of 148-151°C, approximately 75-80°C higher than its methyl ester counterpart (69-71°C) [1]. This pronounced difference reflects enhanced intermolecular packing facilitated by the benzyl aromatic ring, which directly translates to superior crystallinity and solid-state stability at ambient temperature .

Crystallinity & Handling
Cross-study
ΔT ≈ 77–80°C
Supports ambient-temperature handling and weighing accuracy.
Melting point: 148–151°C vs. methyl ester 69–71°C.
Crystallinity Solid-State Handling Thermal Stability

Enhanced Lipophilicity in Organic Solvents

The benzyl ester modification elevates the calculated partition coefficient (LogP) of L-proline benzyl ester hydrochloride to approximately 2.61, representing a substantial increase in lipophilicity compared to free L-proline [1]. This property directly enhances solubility in nonpolar organic solvents including benzene and diethyl ether, where the free amino acid and shorter-chain esters exhibit poor solubility [2].

Lipophilicity Enhancement
Class-level
LogP 2.61 (benzyl ester) LogP ≈ -2.5 to -1.0 (free proline) ΔLogP > 3.5
Enables organic-phase coupling in nonpolar media.
Solubility in benzene, diethyl ether confirmed.
Lipophilicity Organic Solubility Phase Transfer

Chiral Auxiliary Stereoselectivity in Cycloadditions

In a direct comparative study of N-acryloyl-(S)-proline esters as chiral dienophiles, the benzyl ester derivative delivered a stereoselection ratio of (2S):(2R) = 81:19 in the thermal Diels-Alder reaction with cyclopentadiene in toluene at 0°C [1]. Under identical reaction conditions, the corresponding allyl ester exhibited a lower stereoselection ratio of 86:14, corresponding to a diastereomeric excess of 62% for the benzyl ester versus 72% for the allyl ester [1].

Stereoselectivity in Diels-Alder
Head-to-head
(2S):(2R) = 81:19 (benzyl) (2S):(2R) = 86:14 (allyl)
Provides distinct stereochemical outcome vs. allyl ester.
Cyclopentadiene, toluene, 0°C.
Asymmetric Catalysis Chiral Auxiliary Stereoselectivity

Bis-Auxiliary Diastereoselectivity in Diels-Alder

Fumaric acid bis((S)-proline benzyl ester) amide, a derivative incorporating two L-proline benzyl ester moieties, undergoes both thermal and Lewis acid-catalyzed Diels-Alder reactions with cyclopentadiene to yield cycloadducts with diastereomeric ratios up to 100:1 [1]. This level of stereocontrol significantly exceeds that typically observed with mono-auxiliary proline ester systems.

Bis-Auxiliary Diastereoselectivity
Class-level
dr up to 100:1
Reported high diastereoselectivity for chiral auxiliary design.
Derivative with two benzyl ester moieties; data to verify.
Diastereoselectivity Chiral Auxiliary Lewis Acid Catalysis

L-Proline Benzyl Ester HCl: Optimal Applications


Orthogonal Benzyl Protection in Peptide Synthesis

The benzyl ester group of L-proline benzyl ester hydrochloride provides orthogonal protection to Fmoc- and Boc-based strategies, enabling selective deprotection via hydrogenolysis without affecting acid- or base-labile protecting groups [1]. This is essential for convergent peptide synthesis and for constructing proline-containing cyclic peptides where the proline residue must remain protected until a late-stage global deprotection event .

Asymmetric Diels-Alder Cycloadditions

The documented stereoselectivity of (S)-proline benzyl ester-derived dienophiles—delivering (2S):(2R) ratios of 81:19 in thermal cycloadditions and enabling dr values up to 100:1 in bis-auxiliary systems [2]—positions this compound as a reliable chiral auxiliary for the enantioselective construction of bicyclic frameworks. This is particularly valuable for accessing chiral intermediates en route to alkaloid natural products and chiral ligand scaffolds.

Lipophilic Intermediate Synthesis in Nonpolar Media

With a calculated LogP of 2.61 and demonstrated solubility in benzene and diethyl ether [3], L-proline benzyl ester hydrochloride is uniquely suited for coupling reactions and organocatalytic transformations in nonpolar organic solvents. This contrasts with methyl and ethyl ester analogs, which exhibit lower lipophilicity and may require more polar solvent systems that are incompatible with water-sensitive reagents or specific catalytic cycles [4].

Ambient-Temperature Handling in Preparative Synthesis

The high melting point (148-151°C) and stable crystalline morphology of L-proline benzyl ester hydrochloride facilitate accurate weighing and minimize hygroscopic degradation during multi-gram to kilogram-scale operations at room temperature [5]. In contrast, the lower-melting methyl ester analog (69-71°C) may soften or deliquesce under ambient humidity, introducing weighing inaccuracies that propagate through stoichiometry-sensitive transformations .

Application
Selection Property
Validation Focus
Convergent peptide synthesis
Benzyl ester orthogonal to Fmoc/Boc
Selective hydrogenolysis deprotection
Asymmetric Diels-Alder cycloadditions
Reported stereoselectivity profile
Enantioselective bicyclic framework construction
Organic-phase coupling in nonpolar solvents
Lipophilic benzyl ester enhancement
Solvent compatibility with water-sensitive reagents
Multi-gram to kilogram preparative synthesis
Elevated melting point and crystalline stability
Weighing accuracy and ambient stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proline benzyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.